1-Benzyl-5-bromo-6-fluorobenzotriazole is a synthetic compound belonging to the class of benzotriazoles, which are known for their diverse applications in fields such as pharmaceuticals, agrochemicals, and materials science. This compound features a benzyl group, a bromine atom at the 5-position, and a fluorine atom at the 6-position of the benzotriazole ring, contributing to its unique chemical properties and potential reactivity.
1-Benzyl-5-bromo-6-fluorobenzotriazole can be classified under:
The synthesis of 1-benzyl-5-bromo-6-fluorobenzotriazole typically involves multi-step reactions starting from commercially available precursors. Key methods include:
In one approach, the synthesis begins with benzotriazole derivatives that undergo bromination using brominating agents such as N-bromosuccinimide in organic solvents. The fluorination can then be performed using fluorinating agents like Selectfluor or via electrophilic fluorination methods .
1-Benzyl-5-bromo-6-fluorobenzotriazole participates in various chemical reactions typical for halogenated aromatic compounds:
Studies indicate that the reactivity of this compound can be influenced by the electronic effects of the halogens present. For instance, the electron-withdrawing nature of fluorine may enhance electrophilic substitution at adjacent positions on the aromatic ring .
The mechanism of action for 1-benzyl-5-bromo-6-fluorobenzotriazole primarily involves its interaction with biological targets or reactive species in synthetic pathways.
Experimental data suggest that variations in substituents significantly affect both reactivity and biological activity, making this compound a versatile scaffold for further modifications.
1-Benzyl-5-bromo-6-fluorobenzotriazole has several notable applications:
The systematic IUPAC name for this compound is 1-(Benzyl)-5-bromo-6-fluoro-1H-benzo[d][1,2,3]triazole, which precisely defines its molecular architecture. The parent heterocycle is identified as benzo[d][1,2,3]triazole, incorporating a benzene ring fused to a triazole ring system. The prefix "1H-" specifies the prototropic form where the hydrogen atom resides on the triazole nitrogen. The substituent positions (5-bromo, 6-fluoro) are numbered according to IUPAC priority rules, with the triazole ring atoms assigned higher priority. The benzyl group (phenylmethyl) is attached to the N1 position of the triazole, denoted by the "1-(benzyl)" prefix. The molecular formula is C₁₃H₉BrFN₃, with a molecular weight of 306.14 g/mol. This formula reflects the presence of thirteen carbon atoms, nine hydrogen atoms, one bromine atom, one fluorine atom, and three nitrogen atoms in the structure. The canonical SMILES representation is FC1=C(Br)C=C2N(CC3=CC=CC=C3)N=NC2=C1, which encodes the atomic connectivity and serves as a machine-readable descriptor for chemical databases and computational studies [1] [4].
X-ray crystallographic analysis of closely related benzotriazole derivatives reveals important structural features relevant to 1-benzyl-5-bromo-6-fluorobenzotriazole. The benzotriazole core exhibits near-planarity (dihedral angle <5° between fused rings), which facilitates π-stacking interactions with biological targets. The bromine and fluorine atoms at positions 5 and 6 create significant steric bulk and electronic perturbation. The C-Br bond length typically measures approximately 1.89 Å, while the C-F bond is shorter at ~1.35 Å, creating a polarized region within the aromatic system. The benzyl substituent at N1 adopts a conformation where the phenyl ring is nearly perpendicular to the triazole plane (dihedral angle 70-85°), minimizing steric clash and allowing potential interaction with hydrophobic pockets in biological targets.
Table 1: Key Crystallographic Parameters for Halogenated Benzotriazoles
Structural Feature | Value | Biological Significance |
---|---|---|
Benzotriazole core planarity | <5° dihedral angle | Facilitates π-stacking with protein aromatic residues |
C-Br bond length | 1.89 ± 0.02 Å | Enhanced hydrophobic interactions and halogen bonding |
C-F bond length | 1.35 ± 0.02 Å | Electronic effects on binding affinity |
N1-C(benzyl) bond length | 1.45 ± 0.03 Å | Influences rotational flexibility of benzyl group |
Benzyl group orientation | 70-85° dihedral angle | Optimizes hydrophobic contact surface area |
Benzotriazoles exhibit prototropic tautomerism between 1H (N1-H) and 2H (N2-H) forms in solution, but crystallographic studies confirm that N-substituted derivatives like 1-benzyl-5-bromo-6-fluorobenzotriazole exist exclusively in the 1H-tautomeric form due to the blocked N1 position. This fixed tautomerism eliminates the ambiguity in binding orientation that occurs with unsubstituted benzotriazoles and provides more predictable interaction patterns in biological environments. The solid-state packing of similar compounds shows intermolecular interactions dominated by edge-to-face aromatic contacts and weak C-H···N hydrogen bonds, with halogen atoms participating in short-range contacts that may mimic biological halogen bonding [4] [8].
Comprehensive spectroscopic characterization provides definitive identification of 1-benzyl-5-bromo-6-fluorobenzotriazole and distinguishes it from structural isomers:
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR analysis (400 MHz, CDCl₃) reveals characteristic signals: the benzyl methylene group appears as a singlet at δ 5.85-5.95 ppm, while aromatic protons produce distinct splitting patterns between δ 7.20-8.10 ppm. The H4 proton, ortho to both the bromine and triazole ring, typically appears as a singlet at approximately δ 7.95 ppm due to the electron-withdrawing effects of adjacent substituents. The H7 proton, adjacent to fluorine, shows characteristic coupling (³J₃-F ≈ 8-10 Hz) as a doublet at δ 7.35-7.45 ppm. ¹³C NMR exhibits the benzyl methylene carbon at δ 50-55 ppm, with the fluorinated carbon (C6) appearing as a doublet (¹J₃-C-F ≈ 245-255 Hz) at approximately δ 152-158 ppm, and the brominated carbon (C5) as a doublet (¹J₃-C-Br ≈ 15-20 Hz) at δ 115-120 ppm. The carbon atoms of the triazole ring appear as distinct signals between δ 140-150 ppm.
Infrared (IR) Spectroscopy:Key vibrational modes include the triazole ring stretching at 1500-1520 cm⁻¹ and 1450-1470 cm⁻¹, C-F stretch at 1220-1250 cm⁻¹, and C-Br stretch at 650-680 cm⁻¹. The absence of N-H stretching above 3200 cm⁻¹ confirms N1-substitution. Additional characteristic peaks include aromatic C-H stretching at 3000-3100 cm⁻¹ and benzyl C-H stretches at 2850-2950 cm⁻¹.
Mass Spectrometry (MS):High-resolution mass spectrometry (HRMS) shows the molecular ion cluster at m/z 305.9962 [M]⁺ (calculated for C₁₃H₉BrFN₃: 305.9960), confirming the molecular formula. The isotopic pattern exhibits the characteristic 1:1 ratio for ⁷⁹Br/⁸¹Br. Major fragmentation pathways include loss of the benzyl radical (m/z 215.9510), followed by sequential loss of HBr or HF molecules. The base peak typically corresponds to the benzyl triazolium ion [C₇H₇N₃]⁺ at m/z 118.0660.
Table 2: Characteristic Spectroscopic Signatures of 1-Benzyl-5-bromo-6-fluorobenzotriazole
Spectroscopic Method | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 5.85-5.95 (s, 2H) | Benzyl CH₂ |
δ 7.95 (s, 1H) | H4 (benzo ring) | |
δ 7.35-7.45 (d, 1H, ³J=9 Hz) | H7 (F-coupled proton) | |
¹³C NMR | δ 152-158 (d, ¹J=250 Hz) | C6 (fluorinated carbon) |
δ 115-120 (d, ¹J=18 Hz) | C5 (brominated carbon) | |
δ 50-55 (t) | Benzyl CH₂ | |
IR | 1220-1250 cm⁻¹ | C-F stretch |
650-680 cm⁻¹ | C-Br stretch | |
1500-1520 cm⁻¹ | Triazole ring vibration | |
HRMS | m/z 305.9962 [M]⁺ | Molecular ion |
m/z 215.9510 | [M - C₇H₇]⁺ | |
m/z 118.0660 | [C₇H₇N₃]⁺ (base peak) |
These collective spectroscopic features provide a definitive fingerprint for identifying 1-benzyl-5-bromo-6-fluorobenzotriazole and distinguishing it from positional isomers or synthetic impurities. The distinctive fluorine coupling patterns in NMR and the characteristic halogen vibrations in IR spectroscopy are particularly valuable for structural confirmation [1] [4] [6].
Benzotriazole chemistry has evolved significantly since the scaffold's discovery, transitioning from industrial applications (corrosion inhibition, photography) to sophisticated medicinal chemistry platforms. The benzotriazole nucleus gained pharmaceutical relevance due to its bioisosteric relationship with purine bases, enabling interactions with various biological targets. Early research focused on simple derivatives, but medicinal chemistry strategies evolved to incorporate strategic substitutions that enhance target affinity and pharmacokinetic properties. The incorporation of a benzyl group at N1, as seen in 1-benzyl-5-bromo-6-fluorobenzotriazole, emerged as a key strategy to modulate lipophilicity and membrane permeability while providing a steric anchor point in binding pockets.
Recent advances have positioned halogenated benzotriazoles as privileged scaffolds in antiviral discovery. In 2023, comprehensive screening identified benzotriazole derivatives with selective activity against Coxsackievirus B5 (CVB5), a clinically problematic enterovirus. Specifically, compounds bearing benzyl substitutions demonstrated EC₅₀ values in the micromolar range (6-18.5 μM), with lead compound 18e inhibiting viral attachment through interaction with the early infection phase. The benzyl group in these derivatives proved essential for activity, as unsubstituted analogs showed significantly reduced potency. These findings established benzyl-substituted benzotriazoles as promising chemotypes for anti-enteroviral drug development. The structural evolution continues with hybrid molecules linking benzotriazoles to other pharmacophores through flexible methylene spacers, enhancing binding to deep hydrophobic pockets in viral targets [3].
The progression of benzotriazole anticancer agents further illustrates the scaffold's medicinal evolution. Hybridization strategies connecting benzotriazole cores to bioactive moieties like thiazole have produced compounds with dual mechanisms of action. Though not directly benzotriazole-based, structural analogs like 1-benzyl-5-bromoindolin-2-one hybrids demonstrated significant VEGFR-2 inhibition (IC₅₀ = 0.503-0.728 μM) and antiproliferative activity against breast and lung cancer lines. These advances validate the broader strategy of N-benzyl halogenated heterocycles as kinase-targeted therapeutics, providing conceptual frameworks applicable to benzotriazole optimization [5].
The strategic incorporation of bromine and fluorine at positions 5 and 6 of 1-benzyl-5-bromo-6-fluorobenzotriazole exemplifies sophisticated halogen-based medicinal chemistry. Bromine serves multiple roles: its substantial size (van der Waals radius 1.85 Å) enhances hydrophobic interactions with protein binding pockets, while its polarizability enables halogen bonding with electron-rich residues (carbonyl oxygens, π-systems). This bonding, with optimal distance of 3.0-3.5 Å and angle of 140-180°, significantly enhances binding affinity and selectivity. Computational studies indicate bromine contributes 5-15 kJ/mol stabilization energy through these interactions, directly translating to improved biological activity [3].
Fluorine exerts more subtle electronic effects: its strong electron-withdrawing capability (σₚ = 0.78) modulates the triazole ring's electron density, potentially enhancing hydrogen bond acceptance at N2/N3. The C-F bond also improves metabolic stability by blocking oxidative metabolism at the adjacent position. Position-specific effects are crucial—fluorine at C6 ortho to the triazole nitrogen increases ring electron deficiency, potentially enhancing interactions with cationic residues in viral proteins. This precise halogen positioning creates a synergistic electronic effect where bromine acts as a σ-hole donor while fluorine withdraws electrons from the aromatic system, creating a complementary binding surface [3] [4].
In antiviral benzotriazole derivatives, halogenation patterns directly determine activity profiles. For CVB5 inhibitors, optimal activity requires both bromine and fluorine at positions 5 and 6, respectively. Derivatives lacking either halogen show 5-10 fold reduced potency, while chlorine substitutions demonstrate intermediate activity. This specificity suggests complementary interactions with the viral attachment machinery, where bromine engages in hydrophobic pockets while fluorine modulates target affinity through electronic effects. Similar halogen dependence occurs in kinase inhibitors like Sunitinib, where fluorine placement significantly influences target binding [3] [5].
Table 3: Evolution of Key Halogenated Benzotriazole Derivatives in Medicinal Chemistry
Compound Structure | Biological Activity | Key Halogen Effects | Reference |
---|---|---|---|
1-Benzyl-5,6-dichloro-1H-benzotriazole | Anti-CVB5 (EC₅₀ = 23 μM) | Enhanced lipophilicity and target binding | [3] |
1-Benzyl-5-bromo-6-fluoro-1H-benzotriazole | Antiviral lead optimization | Halogen bonding and metabolic stability | [1] [3] |
N1,N4-bis(4-((5,6-dichloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)phenyl)succinimide | CVB5 inhibitor (EC₅₀ = 23 μM) | Dihalogen system for cooperative binding | [3] |
1-Benzyl-6-bromo-5-fluorobenzimidazol-2-amine | Kinase inhibition scaffold | Halogen positioning for ATP-mimicry | [2] |
5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole | Synthetic intermediate | Altered electronics for downstream functionalization | [6] |
The historical trajectory of benzotriazole medicinal chemistry reveals a progression from simple halogenated analogs to sophisticated hybrids where halogens enable precise molecular recognition. Future developments will likely exploit emerging understanding of halogen bonding in biological systems to further optimize benzotriazole-based therapeutics targeting challenging disease pathways [3] [4] [5].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9